MPO Inhibitory Activity: Comparable Potency to Clinical Candidate AZD-5904
2-(2-Methoxyphenyl)pyridin-3-amine hydrochloride inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in an aminophenyl fluorescein-based assay [1]. This potency is nearly identical to that of AZD-5904, a known irreversible MPO inhibitor that reached clinical development and exhibits an IC50 of 140 nM under comparable conditions . The 1.1-fold difference in IC50 values suggests that the compound occupies a similar potency tier to a well-characterized MPO inhibitor tool compound.
| Evidence Dimension | Inhibition of human myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | AZD-5904: IC50 = 140 nM |
| Quantified Difference | 1.1-fold difference (target compound slightly less potent) |
| Conditions | Recombinant human MPO, 10 min incubation with 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
This potency benchmark allows researchers to anticipate similar target engagement in cellular and in vivo models, reducing the need for extensive re-optimization when transitioning from tool compound studies to novel scaffold exploration.
- [1] BindingDB. BDBM50554044 CHEMBL4792720. Affinity Data: IC50 159 nM for human MPO. View Source
